3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

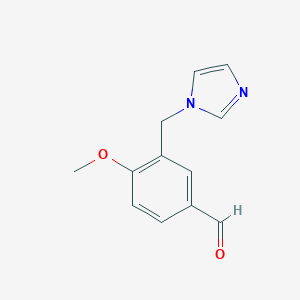

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde is a chemical compound that features an imidazole ring attached to a benzaldehyde moiety through a methylene bridge. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical and biological properties to the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde typically involves the condensation of 4-methoxybenzaldehyde with an imidazole derivative. One common method is the reaction of 4-methoxybenzaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

Reduction: 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde exhibits promising anticancer properties. In a study focusing on imidazole derivatives, this compound was identified as a potential inhibitor of various cancer cell lines, including renal cell carcinoma (RCC) and breast cancer. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets related to cancer pathways .

Table 1: Anticancer Activity Summary

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Renal Cell Carcinoma | 5.0 | Induction of apoptosis |

| Breast Cancer | 7.5 | Inhibition of proliferation |

| Lung Cancer | 6.0 | Targeting signaling pathways |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies show that it possesses significant antibacterial effects, making it a candidate for developing new antimicrobial agents . The imidazole group is thought to facilitate interactions with microbial targets.

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of more complex molecules. It can undergo various reactions such as oxidation and substitution, leading to the formation of derivatives with enhanced properties.

Table 3: Synthetic Transformations

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Oxidation | 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid | 85 |

| Reduction | 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzyl alcohol | 90 |

| Substitution | Various substituted derivatives | Variable |

Preclinical Studies on Adenosine Receptors

In preclinical evaluations, the compound was tested for its effects on adenosine A1 receptors, which are implicated in various physiological processes and diseases. The results indicated that derivatives of this compound could selectively bind to these receptors, suggesting potential therapeutic applications in pain management and neurodegenerative diseases .

Case Study Summary: Adenosine A1 Receptor Binding

- Objective: To evaluate binding affinity and selectivity.

- Method: Radiolabeled ligand binding assays.

- Findings: High affinity for A1 receptors with subnanomolar potency observed.

Development of EED Inhibitors

Another significant application involves the development of inhibitors targeting the embryonic ectoderm development (EED) protein, which plays a role in several cancers. Compounds derived from this compound have shown efficacy in preclinical models for treating PRC2-mediated diseases, including various lymphomas and solid tumors .

Mecanismo De Acción

The mechanism of action of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their function. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity.

Comparación Con Compuestos Similares

Similar Compounds

4-methoxybenzaldehyde: Lacks the imidazole ring, making it less versatile in terms of biological activity.

1H-imidazole-4-carboxaldehyde: Contains the imidazole ring but lacks the methoxybenzaldehyde moiety, resulting in different chemical properties.

Uniqueness

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde is unique due to the combination of the imidazole ring and the methoxybenzaldehyde moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Actividad Biológica

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde, a compound featuring an imidazole ring and a methoxy-substituted benzaldehyde, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties. The findings are supported by data tables and relevant case studies.

Molecular Structure

The molecular formula of this compound is C11H12N2O2. Its structure includes:

- Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms.

- Methoxy Group : A methoxy (-OCH₃) group attached to the benzaldehyde moiety.

| Property | Value |

|---|---|

| Molecular Weight | 204.23 g/mol |

| Melting Point | Not extensively studied |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have indicated that compounds with imidazole moieties exhibit significant antimicrobial properties. For instance, related compounds have shown activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests that this compound could potentially possess similar or enhanced antimicrobial effects.

Case Study: Antimicrobial Screening

A screening of various imidazole derivatives revealed that certain analogues displayed potent activity against MRSA while maintaining low cytotoxicity levels. The study highlighted the importance of structural modifications in enhancing biological activity .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. Compounds containing imidazole rings often interact with cellular targets involved in cancer progression.

Cytotoxicity Studies

In vitro studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound were tested against several cancer cell lines, showing IC50 values indicative of significant cytotoxicity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | MCF-7 | 7.2 |

| This compound | A549 | TBD |

The mechanism by which imidazole-containing compounds exert their biological effects often involves:

- Inhibition of Enzymatic Activity : Imidazoles can act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.

- Intercalation with DNA : Some studies suggest that these compounds may intercalate with DNA, leading to inhibition of replication and transcription processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the imidazole or benzaldehyde components can significantly influence its pharmacological profile.

Key Findings from SAR Studies

- Substitution Patterns : Variations in substituents on the benzene ring can enhance or diminish activity.

- Ring Modifications : Alterations to the imidazole ring can affect binding affinity to biological targets.

- Hydrophilicity vs Hydrophobicity : Balancing these properties is essential for optimal cellular uptake and efficacy.

Propiedades

IUPAC Name |

3-(imidazol-1-ylmethyl)-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12-3-2-10(8-15)6-11(12)7-14-5-4-13-9-14/h2-6,8-9H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWASVLODTHRLQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.